molecular formula C23H26Cl2O6 B078088 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) CAS No. 14496-66-3

1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate)

Cat. No. B078088
CAS RN: 14496-66-3
M. Wt: 469.4 g/mol
InChI Key: XBGRDKKBYZSYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate), also known as Clofibrate, is a chemical compound that has been used as a lipid-lowering agent. It belongs to the class of fibric acid derivatives and is commonly used to treat hyperlipidemia. Clofibrate has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism Of Action

1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in triglyceride synthesis. This leads to a decrease in blood triglyceride levels and an increase in HDL cholesterol levels.

Biochemical And Physiological Effects

1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been shown to have several biochemical and physiological effects. It decreases the levels of triglycerides and LDL cholesterol in the blood while increasing the levels of HDL cholesterol. It also decreases the levels of apolipoprotein B, a protein that is involved in the transport of LDL cholesterol. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to have anti-inflammatory effects, reducing the levels of C-reactive protein, a marker of inflammation.

Advantages And Limitations For Lab Experiments

1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has several advantages for lab experiments. It is readily available and has a well-established mechanism of action. It has also been extensively studied and has a large body of literature supporting its use in scientific research. However, there are also limitations to its use. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been shown to have off-target effects, which may complicate the interpretation of results. It also has a relatively low potency and may require high concentrations to achieve the desired effect.

Future Directions

There are several future directions for the use of 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) in scientific research. It has been shown to have potential applications in the treatment of metabolic disorders such as non-alcoholic fatty liver disease and type 2 diabetes. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as atherosclerosis and rheumatoid arthritis. Further studies are needed to fully understand the potential applications of 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) in these areas. Additionally, the development of more potent and selective PPARα agonists may provide new opportunities for the treatment of metabolic disorders.

Synthesis Methods

1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) is synthesized by reacting 4-chlorophenol with isobutyryl chloride in the presence of a base to form 4-chlorophenyl isobutyrate. This intermediate is then reacted with 1,2-propanediol in the presence of an acid catalyst to form 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate).

Scientific Research Applications

1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been used in scientific research to study its effects on lipid metabolism and cholesterol homeostasis. It has been shown to increase the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in the blood, leading to a decrease in blood triglyceride levels. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to increase the expression of genes involved in cholesterol metabolism, leading to a decrease in LDL cholesterol levels.

properties

CAS RN

14496-66-3

Product Name

1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate)

Molecular Formula

C23H26Cl2O6

Molecular Weight

469.4 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C23H26Cl2O6/c1-15(29-21(27)23(4,5)31-19-12-8-17(25)9-13-19)14-28-20(26)22(2,3)30-18-10-6-16(24)7-11-18/h6-13,15H,14H2,1-5H3

InChI Key

XBGRDKKBYZSYFW-UHFFFAOYSA-N

SMILES

CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

synonyms

Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester

Origin of Product

United States

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